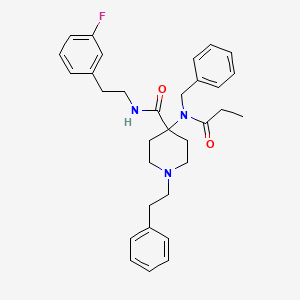
Hexyl 2-methyl-cis-3-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-methyl-cis-3-pentenoate is an organic compound classified as a fatty acid ester. It is known for its unique chemical structure, which includes a hexyl group attached to a 2-methyl-cis-3-pentenoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl 2-methyl-cis-3-pentenoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methyl-cis-3-pentenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2-methyl-cis-3-pentenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is 2-methyl-cis-3-pentenoic acid.
Reduction: The major product is hexyl 2-methyl-cis-3-pentenol.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-methyl-cis-3-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of hexyl 2-methyl-cis-3-pentenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester functional group.
Vergleich Mit ähnlichen Verbindungen
Hexyl 2-methyl-cis-3-pentenoate can be compared with other similar compounds such as:
Hexyl 2-methyl-4-pentenoate: This compound has a similar structure but differs in the position of the double bond.
Hexyl 2-methyl-3-butenoate: This compound has a shorter carbon chain, affecting its chemical properties and applications.
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
| 58625-94-8 | |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
hexyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5- |
InChI-Schlüssel |
BSKRYZBCMPUFRS-UITAMQMPSA-N |
Isomerische SMILES |
CCCCCCOC(=O)C(C)/C=C\C |
Kanonische SMILES |
CCCCCCOC(=O)C(C)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





